L-Leucine-2-13C is a stable isotope-labeled variant of the essential branched-chain amino acid L-Leucine. This compound is characterized by the substitution of one of its carbon atoms with the carbon-13 isotope, allowing for enhanced tracking and analysis in metabolic studies. L-Leucine plays a critical role in protein synthesis and is particularly known for its ability to activate the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for muscle growth and repair.
L-Leucine-2-13C can be derived from natural sources or synthesized through chemical methods. It is commonly produced using microbial fermentation techniques, where genetically modified organisms are fed carbon-13 labeled substrates. This method allows for the incorporation of the carbon-13 isotope into the L-Leucine structure during biosynthesis.
L-Leucine-2-13C falls under the category of stable isotope-labeled compounds, specifically as a labeled amino acid. It is used primarily in biochemical research and metabolic studies to trace metabolic pathways and protein synthesis rates.
The synthesis of L-Leucine-2-13C can be achieved through various methods:
The fermentation process typically requires controlled conditions to optimize yield and purity, while chemical synthesis may involve multiple steps and purification processes to isolate the desired compound.
L-Leucine-2-13C retains the same molecular structure as L-Leucine, with the key difference being the substitution of the second carbon atom with a carbon-13 isotope. The molecular formula is C6H13NO2, with a specific isotopic labeling at the second carbon.
The molecular weight of L-Leucine-2-13C is approximately 131.17 g/mol, and it possesses a branched structure typical of branched-chain amino acids.
L-Leucine-2-13C can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include keto acids, aldehydes, amino alcohols, and halogenated derivatives.
L-Leucine-2-13C functions primarily through its role in activating the mTOR signaling pathway, which regulates cell growth and protein synthesis. This activation leads to increased muscle protein synthesis and decreased protein degradation.
The pharmacokinetics of L-Leucine-2-13C are similar to those of L-Leucine, characterized by efficient absorption in the gut and distribution throughout body tissues via amino acid transporters. Its involvement in metabolic pathways allows researchers to study its effects on various biochemical processes.
L-Leucine-2-13C is typically a white crystalline powder, soluble in water, with a melting point similar to that of L-Leucine (approximately 288 °C).
The compound exhibits properties typical of amino acids, including:
Relevant data indicate that it maintains stability under physiological conditions, making it suitable for metabolic studies .
L-Leucine-2-13C has significant scientific uses:
Chemoenzymatic synthesis enables precise installation of ¹³C at the C-2 position of leucine through stereocontrolled reactions. A key method employs chiral auxiliaries to establish the C-4 stereogenic center prior to isotopic labeling. For L-leucine-2-¹³C, alkylation of (4S)-3-propionyl-4-isopropyloxazolidinone with ¹³CH₃I achieves diastereoselectivity >13:1, confirmed via ¹H NMR analysis (δ 1.22 ppm, J = 128.3 Hz) [1]. Subsequent cleavage of the auxiliary and homologation to the 2-keto ester precursor incorporates ¹³C at C-2. The final reductive amination uses leucine dehydrogenase (LeuDH) with cofactor recycling by formate dehydrogenase (FDH), achieving >98% enantiomeric excess at C-2 and 85% yield from the 2-keto ester intermediate [1] [4]. Alternative routes employ chiral sultam tethers for conjugate addition of ¹³C-labeled organocopper reagents to crotonate esters, yielding L-leucine-2-¹³C with 49% overall efficiency and exceptional diastereoselectivity at C-4 [1].
Table 1: Chemoenzymatic Routes for L-Leucine-2-¹³C Synthesis
Method | Key Steps | Isotopic Incorporation Efficiency | Overall Yield |
---|---|---|---|
Evans' Auxiliary Alkylation | NaHMDS/¹³CH₃I alkylation; LeuDH/FDH amination | >98% ee at C-2 | 76% (from ¹³CH₃I) |
Chiral Sultam Conjugate Addition | Cu-¹³CH₃ addition; enzymatic transamination | >98% de at C-4 | 49% |
2-Keto Acid Reductive Amination | Lipase hydrolysis; LeuDH/FDH cascade | >99% ¹³C enrichment | 85% (from ester) |
Solid-phase peptide synthesis (SPPS) leverages L-leucine-2-¹³C for site-specific isotopic labeling in structural biology. Fmoc-protected L-leucine-2-¹³C is incorporated during chain elongation, enabling precise ¹³C installation at backbone positions. For methyl-TROSY NMR studies of high-molecular-weight proteins (>80 kDa), such as malate synthase G, residues are selectively labeled using E. coli expression systems fed with L-leucine-2-¹³C. This approach achieves >95% isotopic incorporation with minimal metabolic scrambling, allowing residue-specific detection of conformational dynamics [7]. The ¹³C-methyl labeling narrows signal linewidths by 3-fold compared to uniform ¹³C labeling, critical for studying protein-protein interfaces [7].
Incorporating L-leucine-2-¹³C into biological systems requires mitigation of isotopic dilution and metabolic interference. In human metabolic flux studies, intravenous L-[U-¹³C]leucine (enrichment >99.9%) maintains tracer integrity in plasma for 12 hours despite endogenous leucine pools. This stability enables accurate measurement of protein synthesis rates in Alzheimer’s disease research [10]. For in-cell NMR, deuterated media supplemented with 50 mg/L L-leucine-2-¹³C reduces background signals 10-fold by suppressing endogenous leucine biosynthesis pathways in E. coli [7]. Electro-Fenton processes further enhance ¹³C-detection sensitivity by degrading unincorporated leucine in complex media; L-leucine-2-¹³C degrades 2.5× faster than benzotriazole pollutants, yielding non-toxic CO₂ and NH₄⁺ byproducts [6].
Table 2: Strategies for Enhancing ¹³C-Detection in Biological Systems
Challenge | Solution | Efficiency Gain |
---|---|---|
Isotopic dilution in plasma | High-purity injectables (>99.9% enrichment) | <1% signal loss over 12 hours |
Metabolic scrambling | Auxotrophic strains + deuterated media | 95% residue-specific labeling |
Matrix interference | Electro-Fenton degradation (0.5A, pH 2.5) | 80% contaminant removal in 30 min |
Industrial-scale synthesis of L-leucine-2-¹³C faces three primary bottlenecks:
Second-generation substrates like agricultural waste-derived α-keto acids could cut production costs by 30–50%, though current enzymatic conversion yields remain <20% [9].
Compounds Mentioned in the Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7